Val-Ala-PAB
Overview
Description
Valine-Alanine-para-Aminobenzoic acid (Val-Ala-PAB) is a compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is primarily known for its role as a cleavable linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound consists of valine, alanine, and para-aminobenzoic acid, making it a versatile building block in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valine-Alanine-para-Aminobenzoic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The general synthetic route includes:
Coupling of Valine and Alanine: This step involves the formation of a dipeptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Attachment of para-Aminobenzoic Acid: The dipeptide is then coupled with para-aminobenzoic acid using similar peptide coupling reagents.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Valine-Alanine-para-Aminobenzoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids.
Chemical Reactions Analysis
Types of Reactions
Valine-Alanine-para-Aminobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and para-aminobenzoic acid.
Enzymatic Cleavage: It is sensitive to enzymatic cleavage by proteases such as cathepsin B, which is utilized in its role as a cleavable linker in ADCs.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Enzymatic Cleavage: Conducted under physiological conditions (pH 7.4, 37°C) using specific proteases.
Major Products
Hydrolysis: Produces valine, alanine, and para-aminobenzoic acid.
Enzymatic Cleavage: Results in the release of the drug payload in ADC applications.
Scientific Research Applications
Valine-Alanine-para-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and peptide-based drugs.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Integral component of ADCs, which are used in targeted cancer therapies to deliver cytotoxic drugs specifically to cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The primary mechanism of action of Valine-Alanine-para-Aminobenzoic acid in ADCs involves its cleavage by cathepsin B, an enzyme that is overexpressed in cancer cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The molecular targets and pathways involved include:
Cathepsin B: Cleaves the Valine-Alanine-para-Aminobenzoic acid linker.
Drug Payload: Once released, the payload interacts with its specific molecular targets, such as tubulin or DNA, to induce cell death.
Comparison with Similar Compounds
Valine-Alanine-para-Aminobenzoic acid can be compared with other cleavable linkers used in ADCs, such as:
Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB): Similar in structure but uses citrulline instead of alanine. It is also cleaved by cathepsin B.
Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB): Uses phenylalanine and lysine, providing different cleavage properties and stability.
Uniqueness
The uniqueness of Valine-Alanine-para-Aminobenzoic acid lies in its balance between stability and cleavability, making it an ideal linker for ADCs. Its specific cleavage by cathepsin B ensures targeted drug release, minimizing off-target effects and enhancing therapeutic efficacy.
Similar Compounds
- Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB)
- Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB)
- Glycine-Phenylalanine-para-Aminobenzoic acid (Gly-Phe-PAB)
Biological Activity
Val-Ala-PAB (Valine-Alanine-p-aminobenzyl alcohol) is a dipeptide-based linker that has garnered attention in the field of antibody-drug conjugates (ADCs) due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, stability, and effectiveness in cancer therapy.
Overview of this compound
This compound serves as a cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells. The structure is characterized by a valine-alanine sequence, which is known for its stability and effective cleavage by lysosomal proteases. This feature enhances the therapeutic efficacy of the conjugated drug while minimizing systemic toxicity .
The biological activity of this compound is primarily attributed to its ability to undergo proteolytic cleavage. Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent directly into the target cell. This mechanism ensures that the drug exerts its effects precisely where needed, reducing damage to healthy tissues .
Stability and Cleavage Properties
Research indicates that this compound exhibits favorable stability profiles in biological environments. For instance, studies show that ADCs containing Val-Ala linkers maintain their integrity in circulation while ensuring effective drug release upon reaching target tissues. In comparative analyses, Val-Ala demonstrated better stability than other linkers like Val-Cit and Val-Lys .
Comparison of Linker Stability
Linker Type | Stability in Plasma | Cleavage Rate | Therapeutic Efficacy |
---|---|---|---|
Val-Ala | High | Moderate | High |
Val-Cit | Moderate | Fast | Moderate |
Val-Lys | Low | Slow | Low |
Case Study 1: Anticancer Activity
In a study examining various ADCs with different linkers, those utilizing Val-Ala showed improved anticancer activity against human epidermoid carcinoma (A431) compared to counterparts with non-cleavable linkers. The results indicated that ADCs with Val-Ala could effectively deliver cytotoxic drugs at doses that elicited significant tumor regression .
Case Study 2: Comparative Analysis with Other Linkers
A comparative study evaluated the antiproliferative effects of ADCs incorporating Val-Ala versus those with Val-Cit and other linkers on ovarian cancer cells (A2780). The IC50 values for the Val-Ala conjugates ranged from 2.85–11.18 µM, showcasing superior efficacy compared to non-cleavable variants which exhibited significantly reduced activity .
Research Findings Summary
- Protease Cleavage : The Val-Ala linker has been identified as an effective protease-cleavable group, allowing for efficient drug release in targeted therapies .
- Therapeutic Applications : ADCs featuring Val-Ala have shown promise in clinical settings, particularly in treating acute myeloid leukemia (AML) and other malignancies .
- Biological Activity : The biological activity of Alloc-Val-Ala-p-aminobenzyl alcohol is closely linked to its application in ADCs, enhancing treatment outcomes through targeted drug delivery.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-GWCFXTLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235155 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343476-44-7 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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